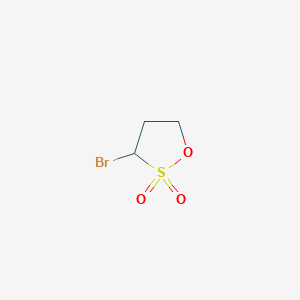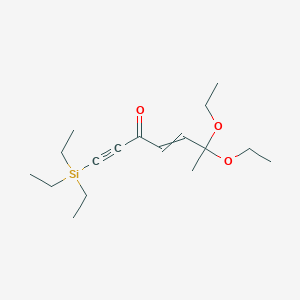
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one is an organosilicon compound with a unique structure that includes both ethoxy and triethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
The synthesis of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hept-4-EN-1-YN-3-one as a starting material, which is then reacted with diethoxy and triethylsilyl reagents under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and triethylsilyl groups can be substituted under appropriate conditions, often using nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one involves its interaction with various molecular targets. The ethoxy and triethylsilyl groups can participate in reactions that modify the compound’s structure, leading to different effects. The pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
Similar compounds to 6,6-Diethoxy-1-(triethylsilyl)hept-4-EN-1-YN-3-one include:
6,6-Dimethyl-3-(trimethylsilyl)cyclohex-2-en-1-one: This compound has a similar structure but with different substituents.
Hept-1-en-4,6-diyne: Another compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific combination of ethoxy and triethylsilyl groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
676557-50-9 |
|---|---|
Fórmula molecular |
C17H30O3Si |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
6,6-diethoxy-1-triethylsilylhept-4-en-1-yn-3-one |
InChI |
InChI=1S/C17H30O3Si/c1-7-19-17(6,20-8-2)14-12-16(18)13-15-21(9-3,10-4)11-5/h12,14H,7-11H2,1-6H3 |
Clave InChI |
URBGCJXRKMEFKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C=CC(=O)C#C[Si](CC)(CC)CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
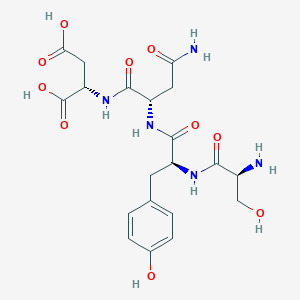
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

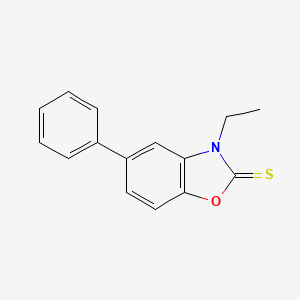
![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)

![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
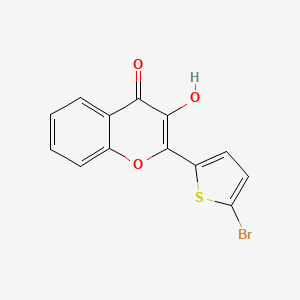

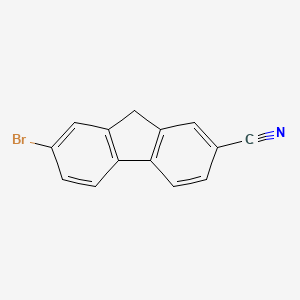
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

